molecular formula C12H10N2O B13923103 3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl-

3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl-

Cat. No.: B13923103
M. Wt: 198.22 g/mol
InChI Key: BJGGLHVYYCMBMG-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- is a chemical compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol. It is also known by its IUPAC name, 5,7-dimethyl-4-oxo-1H-quinoline-3-carbonitrile. This compound is characterized by the presence of a quinoline ring system substituted with hydroxy, methyl, and cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,6-dimethylbenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile: This compound has similar structural features but with methoxy groups instead of methyl groups.

    7-fluoro-4-hydroxy-6-nitro-3-quinolinecarbonitrile: This compound has additional fluorine and nitro substituents.

Uniqueness

3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and cyano groups on the quinoline ring makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-7-3-8(2)11-10(4-7)14-6-9(5-13)12(11)15/h3-4,6H,1-2H3,(H,14,15)

InChI Key

BJGGLHVYYCMBMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=C(C2=O)C#N)C

Origin of Product

United States

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